Benzyloxyacetone

Beschreibung

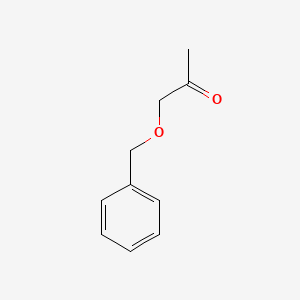

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylmethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRKVGUSQWDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395111 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22539-93-1 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

benzyloxyacetone synthesis from benzyl chloride

An In-depth Technical Guide to the Synthesis of Benzyloxyacetone from Benzyl Chloride

Introduction

Benzyloxyacetone, also known as 1-(benzyloxy)propan-2-one, is a versatile α-substituted ketone that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a benzyl ether protective group and a reactive ketone functionality, making it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. This guide provides a comprehensive technical overview of the synthetic routes to benzyloxyacetone originating from benzyl chloride, with a primary focus on the mechanistic principles, practical execution, and critical safety considerations inherent to the process.

Core Mechanistic Principle: The Williamson Ether Synthesis

The formation of the ether linkage in benzyloxyacetone from benzyl chloride is fundamentally governed by the Williamson ether synthesis. This classic and robust reaction, first reported in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, an alkoxide ion (RO⁻) acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, such as a halide.[3]

The key features of this SN2 reaction are:

-

Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[3]

-

Substrate Suitability: The reaction is most efficient with primary alkyl halides, like benzyl chloride, which are sterically unhindered.[2][3] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products.[2]

-

Nucleophile Strength: The nucleophile is typically a deprotonated alcohol (an alkoxide), which is significantly more nucleophilic than its corresponding neutral alcohol.[2]

For the synthesis of benzyloxyacetone from benzyl chloride, the required nucleophile is the enolate of acetone. However, the direct application of the Williamson synthesis to this specific transformation presents notable challenges. One historical source notes that benzyloxyacetone was not produced in tolerable yields through standard Williamson synthesis variations, necessitating alternative multi-step routes.[4] The primary difficulties arise from the relatively low acidity of acetone's α-protons and the propensity for acetone to undergo self-condensation under basic conditions.

Synthetic Strategy: Direct Alkylation of Acetone Enolate

Despite the challenges, the most direct approach involves the generation of an acetone enolate followed by its reaction with benzyl chloride. Success hinges on carefully controlling the reaction conditions to favor the desired O-alkylation over competing side reactions.

Causality Behind Experimental Choices

-

Base Selection: The pKa of acetone is approximately 19-20 in DMSO. Therefore, a very strong, non-nucleophilic base is required to achieve significant deprotonation without simply reacting with the benzyl chloride. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable choices.

-

Solvent System: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.[5] These solvents effectively solvate the cation of the base (e.g., Na⁺) but do not solvate the enolate anion, leaving it highly reactive. They also do not have acidic protons that could quench the enolate.[2]

-

Temperature Control: The enolate generation should be performed at low temperatures (e.g., -78 °C, especially with LDA) to minimize the rate of acetone self-condensation (an aldol reaction). The subsequent alkylation can then be allowed to proceed at a slightly higher temperature.

-

Order of Addition: Benzyl chloride should be added slowly to the pre-formed enolate solution. This maintains a low concentration of the alkylating agent, reducing the likelihood of side reactions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of benzyloxyacetone via direct alkylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Sodium Hydride (60% in oil) | 40.00 | 1.0 g | 25.0 | 1.25 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Acetone (anhydrous) | 58.08 | 1.45 mL (1.15 g) | 20.0 | 1.0 |

| Benzyl Chloride | 126.58 | 2.3 mL (2.53 g) | 20.0 | 1.0 |

| Saturated NH₄Cl (aq.) | - | 50 mL | - | - |

| Diethyl Ether | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.0 g, 25.0 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and then add anhydrous THF (50 mL) to the flask.

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of anhydrous acetone (1.45 mL, 20.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the mixture to stir at 0 °C for one hour.

-

Alkylation: Prepare a solution of benzyl chloride (2.3 mL, 20.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Quench: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution (50 mL) to quench the excess sodium hydride and the enolate.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the organic layer. Wash the aqueous layer with two additional portions of diethyl ether (50 mL each).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyloxyacetone.

Safety and Hazard Management

Proper safety precautions are paramount when performing this synthesis.

-

Benzyl Chloride: Benzyl chloride is a lachrymator (tear-inducing), corrosive, and classified as a potential carcinogen.[6][7] It is highly reactive and will slowly hydrolyze in the presence of moisture to form hydrochloric acid.[7] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, and the quenching step must be performed slowly and with cooling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[6]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations.

References

-

Journal of the Chemical Society (Resumed). (1951). NOTES. The Action of Benzaldehyde on Benzyloxyacetone.-A New cycloPentane Synthesis. J. Chem. Soc., 3292-3296. [Link]

-

Jakhar, K. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Sdfine. (n.d.). BENZYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]

-

TailoredRead. (2024). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Org. Synth. Coll. Vol. 2, p.272 (1943); Vol. 18, p.34 (1938). Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

University of Toronto. (n.d.). Williamson Ether Synthesis Lab Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Benzyloxy)propan-2-one. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 26). Product of the reaction of ethyl acetoacetate with alkaline benzoyl chloride followed by addition of ammonium chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

Sources

- 1. 1-(Benzyloxy)propan-2-one | C10H12O2 | CID 3691284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. westliberty.edu [westliberty.edu]

- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]

benzyloxyacetone chemical properties and structure

An In-depth Technical Guide to Benzyloxyacetone: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of benzyloxyacetone (also known as 1-benzyloxy-2-propanone), a versatile α-substituted ketone utilized in various organic syntheses. The document delves into the core chemical and physical properties of benzyloxyacetone, its molecular structure, and spectroscopic signature. Furthermore, it offers insights into its reactivity, particularly in carbon-carbon bond-forming reactions, and provides detailed experimental protocols for its synthesis and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who seek a deeper understanding and practical knowledge of this important synthetic intermediate.

Compound Identification and Overview

Benzyloxyacetone is an organic compound that features a ketone functional group and a benzyl ether moiety. Its structure makes it a valuable building block in organic synthesis, serving as a precursor for more complex molecules.

| Identifier | Value | Source |

| IUPAC Name | 1-(Benzyloxy)propan-2-one | [1] |

| CAS Number | 22539-93-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [4] |

| Synonyms | 1-Benzyloxy-2-propanone, 1-Phenylmethoxy-2-propanone, α-Benzyloxyacetone | [2][3] |

| InChI | 1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | [2] |

| SMILES | CC(=O)COCc1ccccc1 | [2] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of benzyloxyacetone consists of a propan-2-one backbone where one of the methyl groups is substituted with a benzyloxy group. This structure imparts a unique combination of reactivity at the carbonyl group and the α-carbon.

Caption: Molecular structure of benzyloxyacetone.

Spectroscopic Data

The structural features of benzyloxyacetone can be confirmed through various spectroscopic techniques.[3]

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons, methylene protons of the ether linkage, methylene protons adjacent to the carbonyl group, and the aromatic protons of the benzyl group are observed. |

| ¹³C NMR | Resonances for the methyl carbon, two methylene carbons, the carbonyl carbon, and the aromatic carbons are present.[5] |

| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is typically observed around 1710 cm⁻¹. C-H stretching frequencies for both aliphatic and aromatic protons are also present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the benzyl group.[3] |

Physicochemical Properties

The physical properties of benzyloxyacetone are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 259 °C (lit.) | [2] |

| Density | 1.04 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.512 (lit.) | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

| Solubility | Moderately soluble in organic solvents, low solubility in water. | [6] |

Chemical Properties and Reactivity

The reactivity of benzyloxyacetone is primarily dictated by the presence of the carbonyl group and the adjacent α-protons.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, a common reaction for ketones.

-

Enolate Formation: The α-protons are acidic and can be abstracted by a base to form an enolate, which can then act as a nucleophile in various reactions.

-

Aldol Reactions: Benzyloxyacetone can undergo direct aldol reactions with aldehydes. For instance, it reacts with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to predominantly form the syn-diastereoisomer.[2][7][8]

-

Williamson Ether Synthesis: While not a reaction of benzyloxyacetone itself, a common route to its synthesis involves the Williamson ether synthesis. However, direct synthesis from chloroacetone and sodium benzyl oxide has been reported to give poor yields.[9] A more successful route involves the reaction of benzyl alcohol with chloroacetone in the presence of a base.[9]

Caption: Aldol reaction of benzyloxyacetone.

Experimental Protocols

Synthesis of Benzyloxyacetone

A reported synthesis of benzyloxyacetone involves the reaction of benzyloxyacetonitrile with a Grignard reagent.[9]

Step 1: Preparation of Benzyloxyacetonitrile

-

Dissolve powdered sodium cyanide (50 g) in a suitable solvent.

-

React with benzyl chloride and formaldehyde to yield benzyloxyacetonitrile.[9]

Step 2: Grignard Reaction to form Benzyloxyacetone

-

Prepare a Grignard reagent from methyl iodide and magnesium turnings in anhydrous ether.

-

Add the benzyloxyacetonitrile dropwise to the Grignard reagent at a controlled temperature.

-

After the addition is complete, reflux the reaction mixture for a specified time.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure benzyloxyacetone.

Note: This is a generalized procedure based on a literature report.[9] Researchers should consult the original literature for specific reaction conditions and safety precautions.

Safety Information

Benzyloxyacetone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.

Applications in Organic Synthesis

Benzyloxyacetone is a valuable intermediate in the synthesis of a variety of organic molecules.[2][7][8]

-

Synthesis of Unsaturated Compounds: It can be used as a starting material for the synthesis of compounds like 7-benzyloxy-6-methyl-5-hepten-1-yne and (Z)-2-methylhept-2-en-6-yn-1-ol.[2][8]

-

Synthesis of Chiral Diols: It is a precursor for the synthesis of (S)-(+)-1,2-propanediol, 1-benzyl ether.[2][8]

-

Synthesis of Dioxolane Derivatives: It can be used to synthesize (2S,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane and (2R,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane.[2][7][8]

References

-

SpectraBase. 1-(Benzyloxy)acetone. [Link]

-

Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

-

PubChem. 1-Phenoxy-2-propanone. [Link]

-

Cheméo. Chemical Properties of 2-Propanone, 1-phenoxy- (CAS 621-87-4). [Link]

-

J&K Scientific LLC. Benzyloxyacetone, 97%. [Link]

-

NIST. 2-Propanone, 1-phenoxy-. [Link]

-

Quarterman, J., & Stevens, T. S. (1955). Notes. The Action of Benzaldehyde on Benzyloxyacetone.-a New cycloPentane Synthesis. Journal of the Chemical Society (Resumed), 3292. [Link]

-

SpectraBase. 1-(Benzyloxy)acetone - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Benzyloxyacetone 90 22539-93-1 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 苄氧基丙酮 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CAS 621-87-4: 1-Phenoxy-2-propanone | CymitQuimica [cymitquimica.com]

- 7. BENZYLOXYACETONE | 22539-93-1 [chemicalbook.com]

- 8. Benzyloxyacetone 90 22539-93-1 [sigmaaldrich.com]

- 9. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(Phenylmethoxy)propan-2-one for Advanced Synthesis

This guide provides an in-depth exploration of 1-(phenylmethoxy)propan-2-one, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical identity, synthesis strategies rooted in fundamental organic chemistry principles, its unique reactivity profile, and its applications as a strategic building block in complex molecular architectures.

Core Chemical Identity and Properties

1-(Phenylmethoxy)propan-2-one is a ketone featuring a benzyl ether moiety at the α-position. This unique structural arrangement imparts a dual reactivity that makes it a valuable synthetic intermediate.

1-1. IUPAC Nomenclature and Registration

-

IUPAC Name: 1-(phenylmethoxy)propan-2-one[1]

-

CAS Number: 22539-93-1[1]

-

Common Synonyms: Benzyloxyacetone, 1-(Benzyloxy)propan-2-one[1]

1-2. Physicochemical Properties

A summary of the key physicochemical properties of 1-(phenylmethoxy)propan-2-one is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Light Yellow Liquid | |

| Boiling Point | 268.4°C at 760 mmHg | [2] |

| Storage | Room temperature, under inert gas | [2] |

Synthesis of 1-(Phenylmethoxy)propan-2-one: A Mechanistic Perspective

The most direct and widely applicable method for the synthesis of 1-(phenylmethoxy)propan-2-one is the Williamson ether synthesis . This classic reaction proceeds via an SN2 mechanism and is renowned for its reliability in forming ether linkages.[3][4]

2-1. The Williamson Ether Synthesis Workflow

The synthesis involves the reaction of an alkoxide nucleophile with a primary alkyl halide.[4] For the preparation of 1-(phenylmethoxy)propan-2-one, two primary retrosynthetic routes are viable, however, one is significantly more efficient due to the principles of SN2 reactions.

Optimal Synthetic Route:

The preferred strategy involves the reaction of the enolate of acetone (or a related propylene oxide derivative) with benzyl bromide. This is because benzyl bromide is a primary halide and is highly reactive towards SN2 displacement due to the stability of the transition state.

A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is a representative example based on the principles of the Williamson ether synthesis.

2-2. Experimental Protocol: Synthesis via Williamson Etherification

Objective: To synthesize 1-(phenylmethoxy)propan-2-one from 1-hydroxypropan-2-one (acetol) and benzyl bromide.

Reagents:

-

1-Hydroxypropan-2-one (acetol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-hydroxypropan-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition of benzyl bromide, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(phenylmethoxy)propan-2-one.

2-3. Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 1-(phenylmethoxy)propan-2-one.

Reactivity and Synthetic Applications

The synthetic utility of 1-(phenylmethoxy)propan-2-one stems from the orthogonal reactivity of its two functional groups: the ketone and the benzyl ether.

3-1. Reactivity of the Ketone Moiety

The ketone carbonyl is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(phenylmethoxy)propan-2-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5][6] This transformation is crucial for accessing chiral building blocks.

-

Aldol Condensation: As an α-alkoxy ketone, it can participate in aldol reactions. The presence of the α-oxygen can influence the stereochemical outcome of these reactions, sometimes enabling chelation control with appropriate Lewis acids.

-

Reductive Amination: The ketone can undergo reductive amination to introduce nitrogen-containing functionalities, a common strategy in the synthesis of pharmaceutical intermediates.

3-2. The Benzyl Ether as a Protecting Group

The benzyl ether serves as a robust protecting group for the hydroxyl functionality of the parent acetol.[7] This is a cornerstone of its utility in multi-step synthesis.

-

Stability: The benzyl group is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that do not favor cleavage.

-

Deprotection: The benzyl group can be selectively removed under specific conditions, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the primary alcohol. This orthogonality is critical in complex syntheses.

3-3. Applications in Drug Development and Fragrance Industries

1-(Phenylmethoxy)propan-2-one is a valuable intermediate in the synthesis of a variety of target molecules:

-

Pharmaceuticals: It serves as a building block for more complex molecules in drug discovery programs. The protected hydroxyl and the reactive ketone allow for sequential chemical modifications.

-

Agrochemicals: Its structural motifs are incorporated into some classes of agrochemicals.

-

Fragrances and Flavoring Agents: The molecule itself or its derivatives can contribute to specific aromatic profiles in the fragrance and flavor industries.[2]

Safety and Handling

Appropriate safety precautions must be observed when handling 1-(phenylmethoxy)propan-2-one.

4-1. GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

4-2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

1-(Phenylmethoxy)propan-2-one is a strategically important synthetic intermediate with a favorable combination of reactivity and stability. A thorough understanding of its synthesis via the Williamson ether reaction, coupled with an appreciation for the distinct reactivity of its ketone and benzyl ether functionalities, allows for its effective application in the design and execution of complex synthetic routes in pharmaceutical, agrochemical, and materials science research.

References

-

PubChem. (n.d.). 1-(Benzyloxy)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Benzyloxy)propan-2-one. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

- 1. 1-(Benzyloxy)propan-2-one | C10H12O2 | CID 3691284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Benzyloxy)propan-2-one [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

The Solubility Profile of Benzyloxyacetone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzyloxyacetone (1-(benzyloxy)propan-2-one) is a versatile ketone and ether that serves as a valuable intermediate in organic synthesis and holds relevance in the broader context of medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of benzyloxyacetone, grounded in theoretical principles and practical methodologies. We will explore a predictive solubility profile based on Hansen Solubility Parameters (HSP), detail experimental protocols for empirical solubility determination, and discuss the profound implications of its solubility in the realms of organic synthesis and pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: Understanding Benzyloxyacetone

Benzyloxyacetone, with the chemical formula C₁₀H₁₂O₂, is a colorless to light yellow liquid possessing a molecular weight of 164.20 g/mol and a density of approximately 1.04 g/mL at 25°C[1]. Its structure, featuring a benzyl ether moiety and a ketone functional group, imparts a unique combination of polar and non-polar characteristics. This duality is central to its solubility behavior and its utility as a synthetic building block.

The ketone and ether functionalities provide sites for hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents. Conversely, the aromatic benzene ring introduces a significant non-polar character, indicating an affinity for non-polar or moderately polar organic solvents. Understanding this balance is paramount for its effective use in a laboratory or industrial setting. Benzyloxyacetone is a known precursor in the synthesis of various organic molecules and has been utilized in reactions such as aldol condensations[2].

Theoretical Framework: Predicting Solubility

In the absence of extensive empirical solubility data, theoretical models provide a robust framework for predicting the solubility of a compound in various solvents. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. A more quantitative approach is offered by Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[3][4]. A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity[3].

To predict the solubility of benzyloxyacetone, its HSP values were estimated using a group contribution method[1][5]. This method assigns specific values to the different functional groups within the molecule to calculate the overall HSP.

Estimated Hansen Solubility Parameters for Benzyloxyacetone:

| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Value (MPa⁰·⁵) | ~18.5 | ~8.0 | ~6.5 |

Note: These are estimated values based on group contribution methods and should be used as a predictive guide.

Predicted Solubility Profile of Benzyloxyacetone

Based on the estimated HSP of benzyloxyacetone and the known HSP of common organic solvents, a predictive solubility profile has been generated. The Relative Energy Difference (RED) number, which relates the HSP distance to the interaction radius of the solute, can be used to predict solubility: RED < 1 indicates high solubility, RED ≈ 1 suggests partial solubility, and RED > 1 points to low solubility.

Table 1: Predicted Solubility of Benzyloxyacetone in Common Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility |

| Non-Polar Solvents | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | Medium to High |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Medium |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |

| Polar Protic Solvents | ||||

| Methanol | 14.7 | 12.3 | 22.3 | Medium |

| Ethanol | 15.8 | 8.8 | 19.4 | Medium to High |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | Medium to High |

| Water | 15.5 | 16.0 | 42.3 | Very Low |

This table serves as a practical guide for solvent selection in various applications involving benzyloxyacetone.

Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for critical applications. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This rapid method provides a general understanding of a compound's solubility in various solvents.

Protocol:

-

Add approximately 20-30 mg of benzyloxyacetone to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex or shake the test tube vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).

-

Visually inspect the solution. Complete dissolution of the solid indicates solubility. The presence of undissolved material suggests insolubility or partial solubility.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of benzyloxyacetone to a flask containing a known volume of the selected solvent.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting any undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Analyze the concentration of benzyloxyacetone in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The determined concentration represents the equilibrium solubility of benzyloxyacetone in that solvent at the specified temperature.

Practical Implications of Benzyloxyacetone Solubility

The solubility of benzyloxyacetone has significant consequences in both synthetic chemistry and the early stages of drug development.

In Organic Synthesis

The choice of solvent is critical for the success of chemical reactions. Benzyloxyacetone is a key reactant in aldol condensations, and its solubility in the reaction medium directly impacts reaction kinetics, yield, and product purity[6][7][8].

-

Reaction Homogeneity and Kinetics: For a reaction to proceed efficiently, the reactants must be in the same phase. A solvent that effectively dissolves benzyloxyacetone and other reagents ensures a homogeneous reaction mixture, leading to faster and more consistent reaction rates.

-

Product Selectivity: The polarity of the solvent can influence the stereoselectivity of aldol reactions, favoring the formation of specific diastereomers[7].

-

Workup and Purification: The solubility of benzyloxyacetone and the desired product in different solvents is fundamental to designing effective extraction and purification strategies. For instance, after a reaction, a solvent system can be chosen to selectively precipitate the product while keeping byproducts and unreacted starting materials in solution. In chromatographic purification, the solubility of the compound in the mobile phase is a key factor that determines its retention time and separation from impurities[6][9]. Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound in a chosen solvent at different temperatures[2][10][11][12][13].

Workflow for Solvent Selection in a Benzyloxyacetone Reaction:

Sources

- 1. kinampark.com [kinampark.com]

- 2. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Chemoselective, solvent-free aldol condensation reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Recrystallization [sites.pitt.edu]

- 13. science.uct.ac.za [science.uct.ac.za]

A Technical Guide to the Spectroscopic Characterization of Benzyloxyacetone

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic intermediates is a cornerstone of robust research and development. Benzyloxyacetone (also known as 1-phenoxy-2-propanone), with its dual functionality of a ketone and a benzyl ether, serves as a valuable building block in organic synthesis. Its reactivity and the ultimate structure of its derivatives are intrinsically linked to its molecular architecture. Therefore, a comprehensive understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and reaction monitoring.

This guide provides an in-depth analysis of the key spectroscopic data for benzyloxyacetone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and draws upon spectral data from analogous compounds to present a holistic and predictive characterization.

Molecular Structure and Spectroscopic Overview

The structure of benzyloxyacetone dictates its interaction with various spectroscopic probes. The molecule comprises a phenyl ring, a methylene bridge, an ether linkage, a methylene group, and a terminal methyl ketone. Each of these fragments will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled insight into the hydrogen and carbon framework of a molecule. For benzyloxyacetone, both ¹H and ¹³C NMR are indispensable for structural verification. Spectra are typically recorded in deuterated chloroform (CDCl₃).[1]

¹H NMR Spectroscopy

The proton NMR spectrum of benzyloxyacetone is expected to exhibit four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methylene protons adjacent to the ketone, and the methyl protons of the ketone.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H | The five protons on the phenyl ring are in a complex electronic environment, leading to a multiplet in the typical aromatic region. |

| ~4.60 | Singlet | 2H | Ph-CH ₂-O | The two benzylic protons are chemically equivalent and show no coupling to adjacent protons, resulting in a singlet. The proximity to the electronegative oxygen and the phenyl ring shifts this signal downfield. |

| ~4.15 | Singlet | 2H | O-CH ₂-C=O | Similar to the benzylic protons, these two methylene protons are equivalent and appear as a singlet. Their position between an ether oxygen and a carbonyl group results in a significant downfield shift. |

| ~2.15 | Singlet | 3H | CH ₃-C=O | The three methyl protons are equivalent and present as a singlet. This is a characteristic chemical shift for a methyl ketone. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of benzyloxyacetone will display signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃): [2]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207.0 | C =O | The carbonyl carbon of a ketone typically resonates at a very low field. |

| ~137.5 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic group. |

| ~128.5 | Ar-C H | Aromatic carbons. |

| ~128.0 | Ar-C H | Aromatic carbons. |

| ~127.8 | Ar-C H | Aromatic carbons. |

| ~78.0 | O-C H₂-C=O | The methylene carbon adjacent to the carbonyl group is shifted downfield by both the ether oxygen and the carbonyl. |

| ~73.0 | Ph-C H₂-O | The benzylic carbon is shifted downfield by the attached oxygen and phenyl ring. |

| ~26.5 | C H₃-C=O | The methyl carbon of the ketone appears at a characteristic upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of benzyloxyacetone is expected to be dominated by a strong absorption from the carbonyl group and characteristic bands from the aromatic ring and C-O ether linkage.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030 | Medium | C-H stretch (aromatic) | Characteristic stretching vibration for C-H bonds on a phenyl ring. |

| ~2920 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methylene and methyl C-H bonds. |

| ~1725 | Strong | C=O stretch (ketone) | A very strong and sharp absorption characteristic of a saturated ketone. |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic) | Skeletal vibrations of the phenyl ring. |

| ~1100 | Strong | C-O stretch (ether) | The asymmetric C-O-C stretching vibration of the ether linkage. |

| ~740, ~700 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For benzyloxyacetone (C₁₀H₁₂O₂), the expected molecular weight is approximately 164.2 g/mol .[1] Electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Fragmentation Pattern (Electron Ionization):

| m/z | Proposed Fragment | Rationale |

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular ion peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of a hydrogen from the benzene ring fragment. |

| 73 | [C₃H₅O₂]⁺ | Resulting from the cleavage of the bond between the benzylic carbon and the oxygen. |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for methyl ketones. |

Fragmentation Pathway Diagram

Sources

benzyloxyacetone synthesis via Williamson ether synthesis

An In-depth Technical Guide for the Synthesis of Benzyloxyacetone via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyloxyacetone (also known as 1-(benzyloxy)propan-2-one) through the Williamson ether synthesis. This reaction remains one of the most reliable and versatile methods for ether formation in both laboratory and industrial settings.[1] This document delves into the underlying SN2 reaction mechanism, explores critical experimental parameters and optimization strategies, addresses potential side reactions, and provides a detailed, field-proven protocol for researchers, scientists, and professionals in drug development. The synthesis of benzyloxyacetone is of particular interest as it serves as a valuable intermediate in the production of pharmaceuticals, fragrances, and other complex organic molecules.[2]

The Strategic Importance of Benzyloxyacetone

Benzyloxyacetone is a key building block in organic synthesis, valued for its dual functionality: a reactive ketone group and a stable benzyl ether. The benzyl group is a widely used protecting group for alcohols due to its stability across a range of reaction conditions and its straightforward removal via catalytic hydrogenation.[3] This makes benzyloxyacetone an ideal precursor for multi-step syntheses in medicinal chemistry and drug development, where precise control over reactive sites is paramount.[2][4]

The Williamson Ether Synthesis: Mechanistic Underpinnings

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This pathway is fundamental to understanding the reaction's scope, limitations, and optimization.

The synthesis of benzyloxyacetone involves two primary steps:

-

Deprotonation: The hydroxyl group of hydroxyacetone is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.[7]

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This attack occurs from the backside of the carbon-halide bond in a concerted step, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.[5][8]

The choice of a benzyl halide as the alkylating agent is strategic. As a primary halide, it is highly susceptible to SN2 attack and lacks β-hydrogens, which significantly minimizes the competing E2 elimination side reaction, leading to cleaner reactions and higher yields.[3]

Caption: The SN2 mechanism for benzyloxyacetone synthesis.

Optimizing the Synthesis: A Guide to Reaction Parameters

The success of the Williamson ether synthesis hinges on the careful selection and control of several key parameters. The choices made directly impact reaction rate, yield, and purity.

| Parameter | Choice & Rationale | Impact on Reaction |

| Base | Strong, Non-nucleophilic: Sodium hydride (NaH) or potassium hydride (KH) are ideal. They irreversibly deprotonate the alcohol, and the byproduct (H₂) simply evolves from the reaction mixture.[9][10] Hydroxides/Carbonates: NaOH, KOH, or K₂CO₃ can also be used, often in conjunction with phase-transfer catalysis.[5][11] | A strong base ensures complete conversion of the alcohol to the more reactive alkoxide, driving the reaction forward.[7] |

| Solvent | Polar Aprotic: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[5][12] These solvents solvate the metal cation (e.g., Na⁺) but not the alkoxide anion, creating a highly reactive "naked" nucleophile. | The correct solvent choice accelerates the SN2 reaction rate significantly. Protic solvents (like water or alcohols) should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[12][13] |

| Alkylating Agent | Primary Halides: Benzyl bromide or benzyl chloride are excellent choices. They are highly reactive towards SN2 and are not prone to elimination.[3] Iodides are more reactive but also more expensive. | The structure of the alkylating agent is critical. Secondary halides lead to a mixture of substitution and elimination products, while tertiary halides exclusively yield elimination products.[6] |

| Temperature | 50-100 °C: This range typically provides a sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[5][8] | Higher temperatures can increase the rate of undesired elimination reactions. The optimal temperature should be determined empirically for each specific substrate combination. |

| Catalyst | Phase-Transfer Catalyst (PTC): Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are used when employing an aqueous base (like NaOH) with an organic solvent.[14][15] | The PTC shuttles the alkoxide from the aqueous phase to the organic phase where the benzyl halide is located, facilitating the reaction between immiscible reactants.[14] This avoids the need for expensive, anhydrous solvents and strong, moisture-sensitive bases like NaH. |

Experimental Protocol: Synthesis of Benzyloxyacetone

This protocol describes a robust method for the synthesis of benzyloxyacetone from hydroxyacetone and benzyl bromide using sodium hydride in an anhydrous polar aprotic solvent.

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

-

Hydroxyacetone (90% or higher)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Benzyl Bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl Ether (or Ethyl Acetate)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Reaction Setup:

-

Under a positive pressure of nitrogen, add anhydrous DMF (10 volumes relative to hydroxyacetone) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Begin stirring and cool the flask to 0 °C using an ice-water bath.

-

-

Alkoxide Formation:

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas evolution will occur.

-

Once the NaH addition is complete, slowly add hydroxyacetone (1.0 equivalent) dropwise via a syringe.

-

Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium alkoxide.[16]

-

-

Ether Formation:

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Gently heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]

-

-

Work-up and Extraction:

-

Cool the reaction mixture back to room temperature.

-

Carefully quench the reaction by slowly adding cold water to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[16]

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyloxyacetone.[14]

-

Caption: Experimental workflow for benzyloxyacetone synthesis.

Troubleshooting and Side Reactions

While the Williamson ether synthesis using a primary benzyl halide is generally efficient, awareness of potential pitfalls is crucial for troubleshooting.

-

Incomplete Reaction: Often caused by insufficient base, wet reagents/solvents, or low temperature. Ensure the use of anhydrous solvents and an adequate excess of a strong base.[5]

-

E2 Elimination: This is the primary competing side reaction, though minimized with benzyl halides.[3] It becomes significant if secondary alkyl halides are used or if the temperature is too high. The alkoxide acts as a base, abstracting a proton and forming an alkene.[13]

-

Contamination with Mineral Oil: If using a NaH dispersion, the mineral oil must be removed from the crude product during purification. The aqueous work-up washes away most of it, but column chromatography is the most effective method for complete removal.

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the preparation of benzyloxyacetone. By understanding the SN2 mechanism and carefully controlling key reaction parameters—namely the choice of base, solvent, and temperature—researchers can achieve high yields and purity. The protocol detailed in this guide provides a self-validating system for the reliable synthesis of this important chemical intermediate, empowering further innovation in drug discovery and development.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

University of Colorado Boulder. Williamson Ether Synthesis. [Link]

-

MySkinRecipes. 1-(Benzyloxy)propan-2-one. [Link]

-

Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

Reddit. Williamson Ether synthesis : r/OrganicChemistry. [Link]

-

TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

-

PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

-

ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

ResearchGate. Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters | Request PDF. [Link]

-

Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

PubChem. 1-(Benzyloxy)propan-2-one | C10H12O2 | CID 3691284. [Link]

-

University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

-

ResearchGate. Can anyone help me with a Williamson ether synthesis?. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]

-

PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. [Link]

- Google Patents.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. 1-(Benzyloxy)propan-2-one [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. byjus.com [byjus.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 16. organic-synthesis.com [organic-synthesis.com]

starting materials for benzyloxyacetone synthesis

An In-depth Technical Guide to the Starting Materials for Benzyloxyacetone Synthesis

Authored by a Senior Application Scientist

Introduction

Benzyloxyacetone, a versatile ketone and building block in organic synthesis, plays a pivotal role in the development of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a benzyl ether protecting a primary hydroxyl group adjacent to a carbonyl, makes it a valuable intermediate for introducing a protected hydroxymethyl acetone moiety. This guide provides an in-depth exploration of the primary synthetic routes to benzyloxyacetone, focusing on the critical selection of starting materials and the underlying chemical principles that govern each pathway. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices, ensuring a foundation of technical accuracy and field-proven insights.

Strategic Approaches to Benzyloxyacetone Synthesis

The synthesis of benzyloxyacetone can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. We will explore three primary methodologies:

-

The Williamson Ether Synthesis Approach: A classic and direct method involving the formation of the ether linkage.

-

The Cyano-Intermediate Pathway: A robust multi-step synthesis offering potentially higher yields.

-

The Benzyl Chloromethyl Ether (BOM-Cl) Alkylation Route: Utilizing a potent alkylating agent for the introduction of the benzyloxymethyl group.

Each of these strategies begins with a distinct set of starting materials, which we will examine in detail.

The Williamson Ether Synthesis: A Direct but Nuanced Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and an organohalide.[1][2] In the context of benzyloxyacetone, this translates to the reaction of a benzyl alkoxide with a haloacetone or, alternatively, the benzylation of hydroxyacetone.

Core Starting Materials:

-

Benzyl Alcohol (for Benzyl Alkoxide formation): The source of the benzyl group. It is deprotonated by a strong base to form the nucleophilic benzyl alkoxide.

-

Chloroacetone or Bromoacetone: The electrophilic partner containing the acetone backbone. Chloroacetone is more common, but bromoacetone can be more reactive.

-

Hydroxyacetone (Acetol): An alternative starting material where the hydroxyl group is deprotonated and then alkylated with a benzyl halide.[3]

-

Base: A critical component for deprotonating the alcohol. Common choices include sodium hydride (NaH), potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), pyridine, or barium hydroxide.[4][5] The choice of base can significantly impact the reaction's success.

-

Benzyl Halide (e.g., Benzyl Bromide or Benzyl Chloride): Used when starting from hydroxyacetone.

Mechanistic Considerations and Causality

The reaction's success is contingent on favoring the S\textsubscript{N}2 pathway over competing elimination reactions.[1][5] The use of a primary alkyl halide (benzyl halide) is ideal. However, reports indicate that the reaction between chloroacetone and sodium benzyl oxide can result in low to no yield of benzyloxyacetone.[4] This is likely due to side reactions, such as self-condensation of the chloroacetone under basic conditions.

More favorable results have been observed when reacting chloroacetone and benzyl alcohol in the presence of milder bases like pyridine or barium hydroxide, with yields reported between 21% and 35%.[4] This suggests that a carefully controlled pH and reaction environment are crucial to minimize undesired pathways.

When starting with hydroxyacetone, the hydroxyl group is less acidic than in benzyl alcohol, requiring a sufficiently strong base for deprotonation. The resulting alkoxide then acts as the nucleophile.

Experimental Protocol: Synthesis from Benzyl Alcohol and Chloroacetone

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add benzyl alcohol to a suitable aprotic solvent such as THF or DMF.[5]

-

Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a strong base like sodium hydride. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium benzyl oxide.

-

Alkylation: Slowly add chloroacetone dropwise to the reaction mixture, maintaining the cool temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualization of the Williamson Ether Synthesis Workflow

Caption: Workflow for Benzyloxyacetone via Williamson Ether Synthesis.

The Cyano-Intermediate Pathway: A Higher-Yielding Alternative

Given the potential for low yields in the direct Williamson synthesis, an alternative route proceeding through a benzyloxyacetonitrile intermediate has been reported to provide good results.[4] This multi-step process offers a more controlled approach to assembling the target molecule.

Core Starting Materials:

-

Benzyl Chloride: The source of the benzyl group and the electrophile in the initial step.

-

Formaldehyde (or Paraformaldehyde): Provides the methylene bridge between the benzyloxy group and the nitrile.

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): The source of the nitrile group. Extreme caution is required when handling cyanides as they are highly toxic.

-

Methylmagnesium Iodide (Grignard Reagent): Prepared from methyl iodide and magnesium, this reagent is used to convert the nitrile to a methyl ketone.[4]

Mechanistic Considerations and Causality

This pathway cleverly avoids the issues associated with the direct alkylation of an acetone enolate. The first step involves the formation of benzyloxyacetonitrile. This is followed by a Grignard reaction, where the nucleophilic carbon of the methylmagnesium iodide attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon acidic work-up to yield the desired ketone, benzyloxyacetone.[4]

Experimental Protocol: Synthesis via Benzyloxyacetonitrile

Part A: Synthesis of Benzyloxyacetonitrile [4]

-

Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide in a mixture of 40% aqueous formaldehyde and methanol with cooling.

-

Slowly add benzyl chloride to the cooled solution.

-

Allow the reaction to proceed, monitoring for the formation of the product.

-

Work-up and Purification: After the reaction is complete, extract the product with a suitable solvent. The crude nitrile can be purified by distillation under reduced pressure.

Part B: Conversion to Benzyloxyacetone [4]

-

Grignard Reaction: In a separate flame-dried flask, prepare methylmagnesium iodide from methyl iodide and magnesium turnings in anhydrous diethyl ether.

-

Add the purified benzyloxyacetonitrile dropwise to the ethereal Grignard solution.

-

Allow the mixture to react for several hours.

-

Hydrolysis and Purification: Carefully quench the reaction with a dilute acid (e.g., sulfuric acid). Extract the product with ether, wash, dry, and concentrate. The final product, benzyloxyacetone, can be purified by distillation.

Visualization of the Cyano-Intermediate Pathway

Caption: Workflow for Benzyloxyacetone via the Cyano-Intermediate Pathway.

The Benzyl Chloromethyl Ether (BOM-Cl) Alkylation Route

Benzyl chloromethyl ether (BOM-Cl) is a potent electrophile used for introducing the benzyloxymethyl (BOM) protecting group.[6] Its high reactivity makes it an effective agent for the C-alkylation of ketone enolates, presenting another viable route to benzyloxyacetone.

Core Starting Materials:

-

Benzyl Alcohol: A primary precursor for the synthesis of BOM-Cl.[7][8]

-

Paraformaldehyde: A stable source of formaldehyde for the reaction.[7][8]

-

Anhydrous Hydrogen Chloride (HCl gas): Used to facilitate the formation of the chloromethyl ether.[7][8]

-

Acetone: The source of the propanone backbone.

-

Strong, Non-nucleophilic Base: Such as Lithium diisopropylamide (LDA) is required to generate the acetone enolate.

Mechanistic Considerations and Causality

This method involves two key stages: the preparation of BOM-Cl and its subsequent use to alkylate acetone. The synthesis of BOM-Cl from benzyl alcohol, paraformaldehyde, and HCl is a well-established procedure.[7][9]

The second stage requires the deprotonation of acetone to form its enolate. A strong, sterically hindered base like LDA is essential to achieve complete and rapid deprotonation while minimizing self-condensation of the acetone. The resulting enolate then acts as a nucleophile, attacking the BOM-Cl in an S\textsubscript{N}2 reaction to form benzyloxyacetone.

Crucial Safety Note: Benzyl chloromethyl ether is a powerful alkylating agent and is considered a potential carcinogen and a lachrymator.[7][10] All manipulations involving this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: BOM-Cl Alkylation of Acetone

Part A: Preparation of Benzyl Chloromethyl Ether (BOM-Cl) [7]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, charge benzyl alcohol and paraformaldehyde.

-

Maintain the mixture at 20-25 °C while bubbling anhydrous hydrogen chloride gas through it with stirring.

-

Continue the reaction until two clear phases appear (approximately 2 hours).

-

Isolation: Separate the layers. The upper layer, containing the product, is diluted with pentane, dried over anhydrous magnesium sulfate, and concentrated on a rotary evaporator to yield nearly pure benzyl chloromethyl ether.

Part B: Alkylation of Acetone

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of LDA in anhydrous THF at -78 °C.

-

Slowly add acetone to the LDA solution and stir for approximately 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the freshly prepared BOM-Cl dropwise to the enolate solution at -78 °C.

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Perform an aqueous work-up and purify the crude product by distillation or column chromatography.

Visualization of the BOM-Cl Alkylation Workflow

Caption: Workflow for Benzyloxyacetone via BOM-Cl Alkylation.

Comparison of Synthetic Routes

The selection of an optimal synthetic strategy requires a comparative analysis of the different pathways.

| Feature | Williamson Ether Synthesis | Cyano-Intermediate Pathway | BOM-Cl Alkylation Route |

| Primary Starting Materials | Benzyl Alcohol, Chloroacetone (or Hydroxyacetone, Benzyl Halide) | Benzyl Chloride, Formaldehyde, KCN, Methyl Iodide | Benzyl Alcohol, Paraformaldehyde, HCl, Acetone |

| Reported Yield | Variable, can be low (e.g., <35%)[4] | Good[4] | Generally good for ketone alkylations |

| Number of Steps | 1-2 | 2 | 2 |

| Key Reagent Hazards | Strong bases, flammable solvents | Highly toxic cyanides , Grignard reagents | Potential carcinogen (BOM-Cl) , pyrophoric LDA |

| Scalability | Potentially problematic due to side reactions and low yield | Good, with appropriate safety for cyanide use | Feasible, but requires handling of hazardous BOM-Cl and LDA |

Purification and Characterization

Regardless of the synthetic route chosen, the final product, benzyloxyacetone, requires purification and characterization to ensure it meets the standards for subsequent applications.

-

Purification: The primary methods for purifying benzyloxyacetone are distillation under reduced pressure and column chromatography on silica gel. The choice depends on the scale of the reaction and the nature of the impurities.

-

Characterization: The identity and purity of the synthesized benzyloxyacetone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (\textsuperscript{1}H and \textsuperscript{13}C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch and the ether (C-O-C) linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

A 2,4-dinitrophenylhydrazone derivative can be prepared for confirmation and characterization, which typically forms orange-yellow needles.[4]

-

Safety and Handling of Starting Materials

The synthesis of benzyloxyacetone involves several hazardous materials. Adherence to strict safety protocols is paramount.

-

Cyanides (KCN, NaCN): These are extremely toxic and can be fatal if ingested or absorbed through the skin. They react with acid to produce highly toxic hydrogen cyanide gas. Always work in a well-ventilated fume hood and have a cyanide antidote kit available.

-

Benzyl Chloromethyl Ether (BOM-Cl): A potential carcinogen and lachrymator.[7][10] Avoid inhalation and skin contact by using appropriate PPE, including gloves, safety goggles, and a lab coat, and working exclusively in a fume hood.

-

Strong Bases (NaH, LDA): Sodium hydride is flammable and reacts violently with water. Lithium diisopropylamide (LDA) is often pyrophoric. Handle these reagents under an inert atmosphere (nitrogen or argon).

-

Halogenated Ketones (Chloroacetone): These are lachrymators and irritants. Handle with care in a fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE). Be familiar with the Safety Data Sheets (SDS) for all chemicals before use.[11][12][13] Plan for waste disposal in accordance with local and national regulations.

Conclusion

The synthesis of benzyloxyacetone can be accomplished through several distinct pathways, each with its own set of starting materials, advantages, and challenges. The Williamson ether synthesis offers a direct route, but can be plagued by low yields. The cyano-intermediate pathway is a reliable, higher-yielding alternative, though it requires the handling of highly toxic cyanides. The BOM-Cl alkylation route is also effective but involves the use of a potent and hazardous alkylating agent. The optimal choice for a given application will depend on a careful evaluation of yield requirements, safety infrastructure, and the availability of starting materials. This guide provides the foundational knowledge for making an informed decision and for the safe and efficient execution of these synthetic strategies.

References

- Organic Syntheses Procedure: Benzyl chloromethyl ether.

- Stevens, T. S., & Quarterman, J. (1955). The Action of Benzaldehyde on Benzyloxyacetone.—A New cycloPentane Synthesis. Journal of the Chemical Society, 3292.

- PrepChem.com. Synthesis of chloromethyl benzyl ether.

- ECHEMI. Hydroxyacetone Formula.

- Organic Syntheses Procedure: 1-benzyloxymethoxy-1-hexyne.

- Chemical Education Portal. (2025). Benzyl Chloromethyl Ether: A Comprehensive Overview.

- ChemicalBook. (2026).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Williamson Ether Synthesis. (n.d.).

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- VelocityEHS. (2015). Benzoic Acid – Uses and Safety.

- Carl ROTH. (n.d.).

- SafetyIQ. (2024). Acetone Hazards - Safe Handling and Disposal Practices.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. echemi.com [echemi.com]

- 4. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Benzyl Chloromethyl Ether: Synthesis & Alkylation Applications_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]

- 13. ehs.com [ehs.com]

benzyloxyacetone reaction with Grignard reagents

An In-Depth Technical Guide to the Reaction of Benzyloxyacetone with Grignard Reagents

Abstract